molecular formula C₆H₁₁NaO₃ B1146832 5-Hydroxyhexanoic acid CAS No. 185956-02-9

5-Hydroxyhexanoic acid

Cat. No. B1146832
CAS RN: 185956-02-9
M. Wt: 154.14
InChI Key:
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Description

5-Hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group . It has a role as a human urinary metabolite . It is an (omega-1)-hydroxy fatty acid and a medium-chain fatty acid . It is functionally related to a hexanoic acid .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyhexanoic acid is C6H12O3 . The IUPAC name is 5-hydroxyhexanoic acid . The InChI is InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) . The Canonical SMILES is CC(CCCC(=O)O)O .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxyhexanoic acid is 132.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Exact Mass is 132.078644241 g/mol .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Future research related to 5-Hydroxyhexanoic acid may focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to these . A new insight into the metabolism of 5-hydroxyhexanoic acid participating in the pathological process of DN may provide a possible new clinical idea for the prevention of renal function decline by increasing the level of 5-hydroxyhexanoic acid, such as through 5-hydroxyhexanoic acid supplementation .

properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the origin of 5-hydroxyhexanoic acid in the body?

A1: 5-Hydroxyhexanoic acid is primarily produced through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly hexanoic acid, in the liver. [, ] This process involves the addition of a hydroxyl group to the second-to-last carbon atom of the fatty acid chain.

Q2: Is 5-hydroxyhexanoic acid a normal metabolic product?

A2: While present in trace amounts in healthy individuals, elevated levels of 5-hydroxyhexanoic acid are observed in specific conditions, including diets rich in medium-chain triglycerides (MCTs) and certain metabolic disorders. [, ]

Q3: What are the metabolic fates of 5-hydroxyhexanoic acid?

A3: 5-hydroxyhexanoic acid can be further metabolized through various pathways, including oxidation to dicarboxylic acids like adipic acid and suberic acid. [] It can also be conjugated to glucuronic acid and excreted in urine. []

Q4: What is the clinical significance of elevated 5-hydroxyhexanoic acid levels?

A4: Elevated urinary levels of 5-hydroxyhexanoic acid have been associated with various conditions, including:

  • Reye's-like Syndrome: Twin siblings presenting with Reye's-like syndrome exhibited significantly elevated urinary 5-hydroxyhexanoic acid, suggesting a possible link to the disease etiology. [, ]
  • Diabetic Nephropathy: Research indicates 5-hydroxyhexanoic acid as a potential predictor for early renal function decline in type 2 diabetes patients with microalbuminuria. []
  • Hepatocellular Carcinoma: Prospective studies found higher serum levels of 5-hydroxyhexanoic acid in individuals who later developed hepatocellular carcinoma, suggesting potential as a predictive biomarker. []

Q5: Are there other conditions where 5-hydroxyhexanoic acid could serve as a biomarker?

A5: Research is ongoing to explore the potential of 5-hydroxyhexanoic acid as a biomarker for other metabolic disorders, including those affecting fatty acid oxidation and mitochondrial function. [, ]

Q6: How is 5-hydroxyhexanoic acid typically measured in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique to identify and quantify 5-hydroxyhexanoic acid in urine and serum samples. [, , ] This method offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

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